1,3-Dioxan-5-one

Chemical Stability Hydrolysis Protecting Groups

1,3-Dioxan-5-one (CAS 87683-81-6) is a six-membered heterocyclic ketone with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol. Structurally, it is characterized by a 1,3-dioxane ring bearing a ketone functional group at the 5-position.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 87683-81-6
Cat. No. B8718524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-5-one
CAS87683-81-6
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(=O)COCO1
InChIInChI=1S/C4H6O3/c5-4-1-6-3-7-2-4/h1-3H2
InChIKeyGYRVFISXYPPJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxan-5-one (CAS 87683-81-6): Core Molecular and Procurement Profile


1,3-Dioxan-5-one (CAS 87683-81-6) is a six-membered heterocyclic ketone with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol [1]. Structurally, it is characterized by a 1,3-dioxane ring bearing a ketone functional group at the 5-position. This compound and its derivatives serve as versatile synthetic intermediates, particularly valued as protected C3-building blocks for the diastereo- and enantioselective synthesis of complex molecules like deoxy sugars [2], and as precursors for advanced materials, including dyes and fluorescent emitters for OLEDs [3].

Why 1,3-Dioxan-5-one is Not Interchangeable with 1,3-Dioxolane Analogs


The decision between a 1,3-dioxane and a 1,3-dioxolane ring system is not a simple substitution; it is a critical selection that directly dictates the stability and reactivity profile of the final compound. As a class, 1,3-dioxane derivatives, including 1,3-dioxan-5-ones, demonstrate superior resistance to oxidative degradation compared to their five-membered 1,3-dioxolane counterparts [1]. This fundamental difference is crucial in processes involving reactive species like ozone, where 1,3-dioxane systems are more resilient. Furthermore, the hydrolytic stability is dramatically impacted by ring size, with the six-membered dioxane ring being approximately eight times more stable than the five-membered dioxolane ring under acidic conditions [2]. These quantifiable differences in stability are paramount for ensuring the integrity of the target molecule during multi-step syntheses, long-term storage, or in end-use applications requiring chemical robustness. Therefore, substituting one core structure for the other without careful consideration of the reaction environment can lead to significant degradation, lower yields, and compromised performance.

Quantitative Evidence for 1,3-Dioxan-5-one and Its Derivatives Versus Key Comparators


Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane Ring Systems

The hydrolytic stability of the 1,3-dioxane ring system is significantly superior to that of the analogous 1,3-dioxolane. A study on glycerol acetals demonstrated that the 6-membered ring (1,3-dioxane-type) isomer of benzaldehyde glycerol acetal is approximately 8 times more stable to acid-catalyzed hydrolysis than its 5-membered ring (1,3-dioxolane-type) counterpart [1].

Chemical Stability Hydrolysis Protecting Groups

Oxidative Stability: 1,3-Dioxane Derivatives vs. 1,3-Dioxolane Derivatives

In comparative ozonolysis studies, alkyl derivatives of 1,3-dioxane were shown to be more resistant to oxidation than their 1,3-dioxolane analogs. The pseudo-first-order rate constants for oxidation by ozone in aqueous solution decreased in the order: cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane, demonstrating a clear class-level advantage for the 1,3-dioxane core [1].

Oxidative Stability Ozonolysis Degradation

Stereoselective Reduction: 1,3-Dioxan-5-one Derivatives vs. Carbocyclic Ketones

The reduction of 2-t-butyl-1,3-dioxan-5-one (1) with complex metal hydrides proceeds at a faster rate compared to the corresponding carbocyclic compound, 4-t-butylcyclohexanone (2) [1]. Furthermore, while stereoselectivities were similar in LiAlH4 reduction, the heteracyclohexanone (1) exhibited higher stereoselectivity with NaBH4 [1].

Stereoselective Synthesis Reduction Reactivity

Validated Applications of 1,3-Dioxan-5-one and Its Derivatives


Synthesis of Acid-Labile or Oxidation-Sensitive Compounds

Due to the proven class-level advantage in hydrolytic and oxidative stability compared to 1,3-dioxolane analogs [1], the 1,3-dioxan-5-one scaffold is the preferred protecting group or intermediate for synthetic pathways involving acidic or oxidizing environments. This ensures higher yields and product integrity where a 1,3-dioxolane core would fail due to degradation.

Diastereo- and Enantioselective Synthesis of Carbohydrates

1,3-Dioxan-5-one is a validated C3-building block for the diastereo- and enantioselective synthesis of complex deoxy sugars (C5 to C9) [2]. This is a well-documented, specific application where its unique reactivity profile, compared to other C3 synthons, is essential for achieving the desired stereochemical outcome.

Precursor for High-Value Dihydroxyacetone (DHA) Derivatives

Protected 1,3-dioxan-5-one derivatives, such as 2-phenyl-1,3-dioxan-5-one, are established precursors for dihydroxyacetone (DHA) and valuable derivatives like serinol [3]. The use of these stable, protected forms overcomes the limitations of using DHA directly, which exists in a relatively inactive dimeric form, thereby streamlining synthetic routes.

Advanced Materials: Fluorescent Emitters for OLEDs/OLECs

Specific 1,3-dioxan-5-one compounds are patented for use as dyes and fluorescent emitters in organic electroluminescent devices (OLEDs) and organic light-emitting electrochemical cells (OLECs) [4]. This established industrial application highlights the value of this compound class in high-technology sectors.

Quote Request

Request a Quote for 1,3-Dioxan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.